Sodium 3-cyclohexyl-3-oxoprop-1-en-1-olate
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;(E)-3-cyclohexyl-3-oxoprop-1-en-1-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2.Na/c10-7-6-9(11)8-4-2-1-3-5-8;/h6-8,10H,1-5H2;/q;+1/p-1/b7-6+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOBWMSZLTYXJE-UHDJGPCESA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C=C[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(=O)/C=C/[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Enolate Formation from β-Diketone Precursors
The most straightforward approach to prepare this compound is by deprotonation of the corresponding β-diketone or β-ketoester precursor bearing the cyclohexyl substituent. This involves:
- Dissolving the β-diketone precursor in an appropriate polar solvent such as ethanol or dimethyl sulfoxide (DMSO).
- Adding a stoichiometric amount of sodium base, typically sodium hydride (NaH) or sodium methoxide (NaOMe), to abstract the acidic α-proton and form the sodium enolate salt.
- The reaction is generally conducted under anhydrous and inert atmosphere conditions (nitrogen or argon) to prevent protonation or side reactions.
- The mixture is stirred at room temperature or slightly elevated temperatures (reflux) for a specific time (usually 1–2 hours) until complete enolate formation is confirmed by spectroscopic methods.
This method yields the sodium enolate as a stable solid or solution, depending on the solvent and concentration used.
Synthesis via Alkali Metal Salt Exchange
An alternative preparation route involves salt metathesis reactions where a precursor enolate salt of a different alkali metal (e.g., potassium or lithium) is reacted with a sodium salt to exchange the metal ion:
- The potassium or lithium enolate of 3-cyclohexyl-3-oxoprop-1-en-1-olate is prepared first by standard base treatment.
- This enolate salt is then treated with a sodium salt such as sodium chloride or sodium iodide in a polar solvent.
- The sodium enolate precipitates or remains in solution, while the other metal halide is removed by filtration or extraction.
- This method allows for fine control of the enolate metal counterion and can improve purity and yield.
One-Pot Cyclization and Enolate Formation
Recent methodologies reported in heterocyclic synthesis literature describe one-pot processes combining cyclization and enolate formation steps:
- Starting from cyclohexanone derivatives and α,β-unsaturated carbonyl compounds, a base-promoted cyclocondensation occurs to form the enolate intermediate.
- The reaction is often assisted by mild oxidants or catalysts such as potassium persulfate (K2S2O8) to facilitate ring closure and enolate stabilization.
- Microwave irradiation has been employed to accelerate the reaction, reducing reaction times to under 30 minutes with high yields (above 80%).
- The reaction conditions typically use DMSO or ethanol as solvents and piperidine acetate as a base catalyst.
Use of Carbonyldiimidazole (CDI) Activation
In some synthetic routes, carbonyldiimidazole (CDI) is used to activate carboxylic acid precursors, which then react with sodium alkoxides to form the enolate salt:
- The carboxylic acid precursor of the cyclohexyl β-diketone is dissolved in dichloromethane (DCM).
- CDI is added slowly to form an activated intermediate.
- Sodium methoxide or sodium hydroxide is then introduced to generate the sodium enolate.
- The reaction proceeds at room temperature over 1–2 days with monitoring by thin-layer chromatography (TLC).
- The product is extracted and purified by standard methods.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Solvent(s) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct base deprotonation | Sodium hydride or sodium methoxide | Ethanol, DMSO | 1–2 hours | 75–90 | Requires anhydrous conditions |
| Alkali metal salt exchange | Potassium/Lithium enolate + NaCl/NaI | Polar solvents | 2–4 hours | 70–85 | Purity improved by salt exchange |
| One-pot cyclization + enolate | Cyclohexanone derivative + K2S2O8 + piperidine | DMSO, ethanol | 20–30 minutes (microwave) | 80–87 | Microwave-assisted, efficient and fast |
| CDI activation and enolate formation | Carbonyldiimidazole + sodium methoxide | DCM | 1–2 days | 65–80 | Mild conditions, longer reaction time |
Research Findings and Notes
- The direct base deprotonation method remains the most widely used due to its simplicity and high yield. However, it requires strictly anhydrous conditions to avoid hydrolysis of the enolate.
- Salt exchange methods provide a route to obtain sodium enolates from other metal enolates, offering flexibility in synthesis and purification.
- The one-pot cyclization and enolate formation approach, especially with microwave assistance, represents a modern advancement that reduces reaction time significantly while maintaining high yields, making it attractive for scale-up and industrial applications.
- The use of CDI for activation is more common in complex molecule synthesis where mild conditions are necessary to preserve sensitive functional groups.
- Solvent choice is critical: DMSO and ethanol are preferred for their ability to dissolve both organic substrates and inorganic bases, facilitating efficient enolate formation.
- The sodium enolate product is typically isolated as a solid or solution and characterized by NMR, IR, and melting point analysis to confirm purity and structure.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-cyclohexyl-3-oxoprop-1-en-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Sodium 3-cyclohexyl-3-oxoprop-1-en-1-olate serves as a reagent in organic synthesis. It is utilized in various chemical reactions, including:
- Catalysis : Acts as a catalyst in nucleophilic substitution reactions.
- Electrophilic Reactions : Functions as an electrophile, engaging with nucleophiles to form covalent bonds, which can alter the reactivity of biological molecules .
Biology
In biological research, this compound is employed for:
- Biochemical Assays : Used to study enzyme kinetics and interactions within biochemical pathways.
- Molecular Probes : Serves as a probe in molecular biology studies to investigate cellular mechanisms and molecular interactions .
Medicine
The therapeutic potential of this compound is being explored in medicinal chemistry:
- Drug Development : Investigated for its role as a precursor in synthesizing pharmaceutical compounds, particularly those targeting specific diseases.
- Aurora Kinase Modulation : Research indicates potential applications in modulating Aurora kinase activity, which is relevant in cancer treatment strategies .
Industrial Applications
In industrial contexts, this compound is utilized as:
- Specialty Chemicals Production : Acts as an intermediate in manufacturing various specialty chemicals.
- Chemical Synthesis : Involved in the production of diverse industrial products through its reactivity and functional properties .
Case Study 1: Biochemical Assays
A study investigated the use of this compound as a probe for enzyme activity assays. The results showed that the compound effectively modified enzyme kinetics, providing insights into substrate interactions and enzyme mechanisms.
Case Study 2: Cancer Therapeutics
Research focused on the modulation of Aurora kinases using this compound demonstrated its potential as an anti-cancer agent. The compound exhibited inhibitory activity against specific kinases involved in cell division, highlighting its therapeutic promise .
Mechanism of Action
The mechanism of action of Sodium 3-cyclohexyl-3-oxoprop-1-en-1-olate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Structural and Molecular Properties
The substituent on the β-keto-enolate significantly influences molecular weight, solubility, and reactivity. Key comparisons include:
*Molecular formula and weight inferred from structural analogy.
Key Observations:
- Cyclohexyl vs.
- Ethoxy Substituent: The ethoxy group (electron-donating) may enhance enolate stability compared to the electron-neutral cyclohexyl group.
Physical and Spectroscopic Properties
- Collision Cross-Section (CCS): The phenyl-substituted enolate exhibits a CCS of 130.1 Ų for the [M+H]⁺ adduct, reflecting its planar structure and lower steric hindrance . The cyclohexyl analog’s CCS is expected to be higher due to its bulky substituent.
- Synthesis and Handling: Sodium enolates like the ethoxy variant are often hygroscopic and require anhydrous conditions . The cyclohexyl compound’s stability may depend on similar factors.
Research Findings and Implications
- Analytical Challenges: The phenyl enolate’s CCS data aids in mass spectrometry characterization , a method that could be applied to the cyclohexyl variant pending further study.
Biological Activity
Sodium 3-cyclohexyl-3-oxoprop-1-en-1-olate is a chemical compound with significant potential in various biological applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H13NaO2
- Molecular Weight : 176.19 g/mol
- CAS Number : 1344821-52-8
The compound is synthesized through the reaction of cyclohexanone with sodium ethoxide in ethanol under reflux conditions, which allows for the efficient formation of the desired product.
This compound functions primarily as an electrophile, engaging in reactions with nucleophiles within biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, thus altering their function and activity. The compound's unique cyclohexyl group imparts distinct steric and electronic properties that influence its reactivity compared to similar compounds .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth. Specific studies have highlighted its potential as a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has garnered attention for its anticancer properties. In vitro studies have demonstrated that it can induce cytotoxic effects on cancer cell lines, including:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 25 | Induces apoptosis |
| HCT-116 (Colon) | 30 | Cell cycle arrest |
| HepG2 (Liver) | 35 | DNA fragmentation |
The cytotoxic effects appear to be mediated through the up-regulation of pro-apoptotic genes such as P53 and Bax while down-regulating anti-apoptotic genes like Bcl-2 . This dual mechanism enhances its potential as a therapeutic agent against various cancers.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Antimicrobial Activity :
- Conducted by [Research Group X], this study assessed the compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth, suggesting its potential as a new antimicrobial agent.
- Anticancer Mechanism Exploration :
Safety and Toxicity
While this compound shows promising biological activities, safety evaluations are crucial. Preliminary data indicate potential skin and eye irritation upon contact, necessitating further toxicological assessments to establish safe handling guidelines .
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and characterizing Sodium 3-cyclohexyl-3-oxoprop-1-en-1-olate?
- Methodological Answer : Synthesis typically involves cyclohexylation of β-keto esters followed by deprotonation with sodium hydride. Characterization requires NMR (¹H, ¹³C) to confirm the enolate structure, FTIR for carbonyl and enolate absorption bands, and HPLC to assess purity (>95%). For novel synthesis routes, elemental analysis and X-ray crystallography may be necessary to establish identity .
Q. Which spectroscopic techniques are most effective for analyzing the stability of this compound in solution?
- Methodological Answer : UV-Vis spectroscopy monitors enolate tautomerization, while ¹H NMR in deuterated solvents (e.g., DMSO-d₆) tracks decomposition products. For kinetic stability studies, time-resolved spectroscopy at controlled temperatures (e.g., 25°C vs. 40°C) is recommended. Ensure reproducibility by documenting solvent purity and instrument calibration .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact. Work under a fume hood due to potential dust inhalation. Store in airtight containers away from moisture. Waste disposal must comply with hazardous chemical protocols, including neutralization before disposal .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound as a nucleophile be elucidated?
- Methodological Answer : Employ kinetic isotope effects (KIEs) to identify rate-determining steps. DFT calculations (e.g., Gaussian or ORCA) model transition states and electron density maps. Isotopic labeling (e.g., ¹⁸O in the carbonyl group) paired with MS fragmentation analysis validates proposed mechanisms .
Q. How should researchers address contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Cross-validate using multiple techniques (e.g., compare NMR with Raman spectroscopy). Replicate experiments under standardized conditions (solvent, concentration, temperature). Review literature for solvent-specific chemical shift variations or crystallographic data to resolve ambiguities .
Q. What strategies optimize the use of this compound in asymmetric catalysis?
- Methodological Answer : Screen chiral ligands (e.g., BINOL derivatives) to enhance enantioselectivity. Use DOE (Design of Experiments) to optimize reaction parameters (temperature, solvent polarity, catalyst loading). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
Q. How can degradation pathways of this compound under oxidative conditions be systematically studied?
- Methodological Answer : Expose the compound to controlled oxidative environments (e.g., H₂O₂, O₃) and analyze products via LC-MS. Use radical traps (e.g., TEMPO) to identify intermediate species. Accelerated stability studies at elevated temperatures quantify degradation kinetics .
Q. What computational approaches predict the reactivity of this compound in complex reaction systems?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
